molecular formula C15H8ClF3N2O B5697753 5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5697753
M. Wt: 324.68 g/mol
InChI Key: AEPRKAUGSWWILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CPTIO and has a molecular formula of C14H8ClF3N2O.

Mechanism of Action

The mechanism of action of CPTIO is still not fully understood. However, it has been suggested that CPTIO acts as a nitric oxide (NO) scavenger and inhibits the production of reactive nitrogen species (RNS) in cells. CPTIO has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
CPTIO has been found to have various biochemical and physiological effects. In vitro studies have shown that CPTIO inhibits the production of NO and RNS in cells. CPTIO has also been found to inhibit the activation of NF-κB and the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTIO in lab experiments is its high stability and solubility in water and organic solvents. CPTIO is also relatively inexpensive and readily available. However, one of the limitations of using CPTIO is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the study of CPTIO. One possible direction is the development of new drugs based on the structure of CPTIO for the treatment of various diseases such as arthritis, asthma, and neurodegenerative diseases. Another possible direction is the development of new pesticides and fungicides based on the antifungal and antibacterial properties of CPTIO. Additionally, further studies are needed to fully understand the mechanism of action of CPTIO and its potential applications in material science.

Synthesis Methods

The synthesis of CPTIO can be achieved through various methods such as the reaction of 4-chlorobenzonitrile with trifluoromethylphenylhydrazine to form 4-chloro-N-(4-trifluoromethylphenyl)benzamide, which is then reacted with ethyl oxalate to form CPTIO. Another method involves the reaction of 4-chlorobenzonitrile with trifluoromethylphenylhydrazine to form 4-chloro-N-(4-trifluoromethylphenyl)benzamide, which is then reacted with nitrous acid to form CPTIO.

Scientific Research Applications

CPTIO has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPTIO has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. CPTIO has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, CPTIO has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. CPTIO has also been studied for its potential use in enhancing the growth and yield of crops.
In the field of material science, CPTIO has been found to have unique optical and electronic properties, making it a potential candidate for the development of new materials such as organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-12-7-3-10(4-8-12)14-20-13(21-22-14)9-1-5-11(6-2-9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPRKAUGSWWILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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